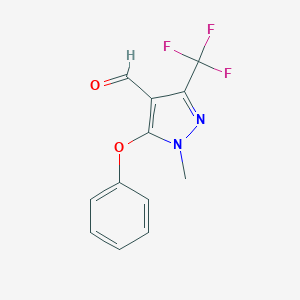
1-Metil-5-fenoxi-3-(trifluorometil)-1H-pirazol-4-carbaldehído
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde often involves multi-step reactions, utilizing versatile intermediates like pyrazole-4-carbaldehyde derivatives. A typical approach might involve the Vilsmeier-Haack reaction, a valuable method in forming aldehyde groups on heterocyclic compounds. For instance, novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes have been synthesized using the Vilsmeier-Haack reagent, showcasing the adaptability of this method in introducing complex substituents onto the pyrazole ring (Hu, Ge, Ding, & Zhang, 2010).
Molecular Structure Analysis
X-ray crystallography is a common technique for determining the molecular structure of compounds like 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. For a related compound, the crystal structure analysis revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, indicating a certain rigidity in the molecular structure which could influence its reactivity and interaction with other molecules (Xu & Shi, 2011).
Chemical Reactions and Properties
Pyrazole derivatives, including 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, participate in a variety of chemical reactions, reflecting their chemical properties. They can undergo nucleophilic substitution, cycloaddition, and cyclocondensation reactions, offering pathways to a wide range of further derivatives. Such versatility is highlighted in the synthesis of 6-(Trifluoromethyl)-2,4,5,6-tetrahydropyrazolo[3,4-b]pyran derivatives, demonstrating the reactivity of pyrazole carbaldehydes in one-pot, multi-component reactions (Li, Song, Li, Xing, Peng, & Zhu, 2007).
Physical Properties Analysis
The physical properties of such compounds can be influenced by their molecular structure, particularly the presence of the trifluoromethyl group and the phenoxy substituent. These groups can affect the compound's solubility, melting point, and stability. Although specific data on 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are not provided, similar compounds have been studied for their solvatochromic behavior, indicating how solvent polarity can affect their optical properties (Singh et al., 2013).
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
Este compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos. Su grupo aldehído reactivo puede sufrir reacciones de condensación con diferentes nucleófilos, lo que lleva a la formación de una amplia gama de estructuras heterocíclicas que son prevalentes en muchos productos farmacéuticos y agroquímicos .
Bloques de construcción para el descubrimiento de fármacos
El grupo trifluorometilo en este compuesto es de particular interés en la química medicinal. Puede mejorar la actividad biológica de los productos farmacéuticos al aumentar su lipofilia y estabilidad metabólica. Por lo tanto, este compuesto se puede utilizar como un bloque de construcción en el proceso de descubrimiento de fármacos, especialmente para diseñar nuevos agentes terapéuticos .
Investigación de productos químicos agrícolas
En el campo de la agroquímica, los componentes fenoxi y pirazol de este compuesto se pueden utilizar para desarrollar nuevos pesticidas y herbicidas. Se sabe que estas funcionalidades interactúan con enzimas o receptores específicos en plagas y malezas, lo que podría conducir a soluciones innovadoras para la protección de cultivos .
Aplicaciones en ciencia de materiales
La capacidad del compuesto para formar estructuras heterocíclicas estables lo convierte en un candidato para crear materiales novedosos. Por ejemplo, podría usarse en el desarrollo de nuevos polímeros con propiedades específicas, como mayor estabilidad térmica o características electrónicas únicas .
Metodología de síntesis orgánica
Los investigadores pueden utilizar este compuesto para desarrollar nuevas metodologías sintéticas. Sus distintos grupos funcionales permiten reacciones selectivas que se pueden aplicar para crear moléculas complejas, lo cual es valioso en el campo de la química orgánica sintética .
Estándares de química analítica
Debido a su estructura bien definida y estabilidad, este compuesto se puede utilizar como un estándar en química analítica. Puede ayudar en la calibración de instrumentos y servir como un compuesto de referencia en varios análisis químicos para garantizar la precisión y exactitud .
Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride”, indicates that it may cause skin burns, eye damage, and respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Propiedades
IUPAC Name |
1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLPKSIFGPLXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379567 | |
| Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109925-42-0 | |
| Record name | 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the phenyl and pyrazole rings in 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime?
A1: The phenyl and pyrazole rings in 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime are not coplanar. They are twisted relative to each other with a dihedral angle of 96.6° []. This suggests limited conjugation between the two rings.
Q2: How are the molecules of 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime arranged in the crystal structure?
A2: The crystal structure of 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime reveals the formation of inversion dimers. These dimers are held together by pairs of O—H⋯N hydrogen bonds []. Additionally, weaker C—H⋯F hydrogen bonds contribute to the overall crystal packing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




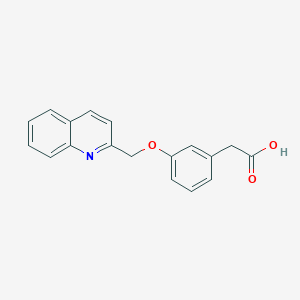
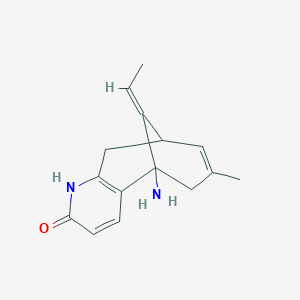



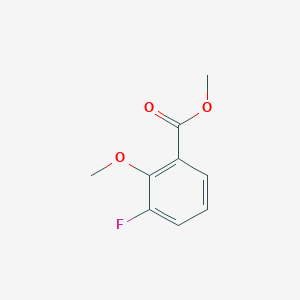

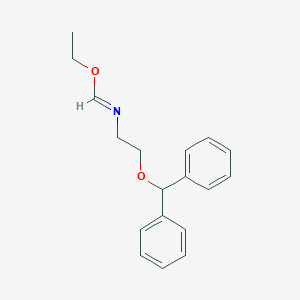


![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

